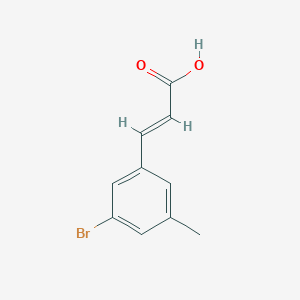

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-5-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMGVINLXZECBW-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Executive Summary

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (CAS: 1262018-17-6) is a functionalized cinnamic acid derivative serving as a critical building block in medicinal chemistry and materials science. Characterized by its trans (E) alkene geometry, this compound integrates three distinct chemical handles—a carboxylic acid, an aryl bromide, and a methyl group—onto a phenyl scaffold. This unique substitution pattern allows for orthogonal functionalization: the bromide facilitates palladium-catalyzed cross-coupling (Suzuki, Heck), the acid enables amide/ester formation, and the methyl group modulates lipophilicity (LogP) and metabolic stability. It is widely utilized in the synthesis of anti-inflammatory agents, histone deacetylase (HDAC) inhibitors, and advanced polymer precursors.

Molecular Identity & Physicochemical Profile[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (2E)-3-(3-Bromo-5-methylphenyl)prop-2-enoic acid |

| Common Name | 3-Bromo-5-methylcinnamic acid |

| CAS Registry Number | 1262018-17-6 |

| SMILES | CC1=CC(Br)=CC(\C=C\C(O)=O)=C1 |

| InChI Key | GPBINNSHRSTZQE-AATRIKPKSA-N |

Molecular Weight & Formula

| Element | Count | Mass Contribution |

| Carbon (C) | 10 | 120.11 Da |

| Hydrogen (H) | 9 | 9.07 Da |

| Bromine (Br) | 1 | 79.90 Da |

| Oxygen (O) | 2 | 32.00 Da |

| Exact Mass | 239.9786 Da | |

| Molecular Weight | 241.08 g/mol | (Average) |

Physicochemical Properties[2]

-

Physical State: White to off-white crystalline solid.

-

Melting Point (Predicted): 165–170 °C (Consistent with meta-substituted cinnamic acids).

-

pKa (Predicted): 4.45 ± 0.10 (Carboxylic acid).

-

LogP (Predicted): 3.32 (High lipophilicity due to aromatic/methyl/bromo combination).

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Structural Analysis & Stereochemistry

The molecule adopts a planar geometry across the cinnamoyl backbone, stabilized by extended

-

Stereochemistry: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric hindrance between the phenyl ring and the carboxylic acid group in the cis configuration.

-

Electronic Effects:

-

Bromine (C3): Exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly but activating the C-Br bond for oxidative addition.

-

Methyl (C5): Exerts a weak inductive donating effect (+I), balancing the lipophilic profile.

-

Acrylic Acid: Electron-withdrawing group (EWG) via resonance, making the

-carbon electrophilic (Michael acceptor).

-

Synthetic Methodology: Knoevenagel Condensation[2][3][4]

The most robust route for synthesizing (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is the Knoevenagel Condensation of 3-bromo-5-methylbenzaldehyde with malonic acid. This method ensures high trans (E) selectivity due to the decarboxylation mechanism.

Reaction Scheme

Reagents: 3-Bromo-5-methylbenzaldehyde, Malonic acid, Pyridine (Solvent/Base), Piperidine (Catalyst). Conditions: Reflux (80–100 °C), 4–6 hours.

Workflow Diagram

Figure 1: Step-by-step synthesis workflow via Knoevenagel Condensation.[1]

Detailed Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).

-

Catalysis: Add piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat the mixture to 90–100 °C. Evolution of CO

gas indicates the decarboxylation step is proceeding. Maintain reflux for 4–6 hours until gas evolution ceases. -

Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (approx. 50 mL, pH should be < 2).

-

Isolation: The product will precipitate as a white solid. Filter the solid using a Buchner funnel and wash with cold water to remove residual pyridine.

-

Purification: Recrystallize the crude solid from an Ethanol/Water (3:1) mixture to obtain pure (E)-isomer crystals.

Analytical Characterization

Trustworthy identification relies on confirming the substitution pattern and alkene geometry.

Proton NMR ( H NMR) - Predicted (DMSO- , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 12.40 | s (br) | 1H | -COOH | Carboxylic acid proton. |

| 7.75 | s | 1H | Ar-H (C2) | Isolated proton between Br and alkene. |

| 7.60 | d | 1H | =CH-Ar | |

| 7.55 | s | 1H | Ar-H (C4) | Proton between Br and Me. |

| 7.40 | s | 1H | Ar-H (C6) | Proton between Me and alkene. |

| 6.65 | d | 1H | =CH-COOH | |

| 2.35 | s | 3H | -CH | Methyl group attached to aromatic ring. |

Note: The coupling constant (

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative Mode) or EI.

-

Isotope Pattern: Due to the presence of one Bromine atom, the molecular ion peak will show a characteristic 1:1 doublet separated by 2 mass units.

-

[M-H]

(79Br): 238.97 Da -

[M-H]

(81Br): 240.97 Da

-

Applications in Drug Discovery[6][7]

This compound acts as a versatile scaffold ("Warhead" precursor) in three primary areas:

-

HDAC Inhibitors: The cinnamic acid motif mimics the "cap" and "linker" regions of hydroxamic acid-based HDAC inhibitors (e.g., Panobinostat). The methyl and bromo groups provide vectors to explore the hydrophobic pocket of the enzyme.

-

Anti-inflammatory Agents: Cinnamic acid derivatives inhibit the NF-

B pathway. The 3,5-substitution pattern prevents metabolic oxidation at the vulnerable para-position, potentially increasing half-life ( -

Cross-Coupling Intermediate: The aryl bromide allows for late-stage diversification via Suzuki-Miyaura coupling to attach biaryl systems, critical for increasing potency in kinase inhibitors.

Figure 2: Functional utility map in medicinal chemistry.

References

-

Synthesis of Cinnamic Acids via Knoevenagel Condensation

- Title: "Knoevenagel condensation of aromatic aldehydes with malonic acid using piperidine/pyridine."

- Source: Organic Syntheses, Coll. Vol. 3, p.783 (1955).

-

URL:[Link]

-

Precursor Availability (3-Bromo-5-methylbenzaldehyde)

- Title: "3-Bromo-5-methylbenzaldehyde Product Entry"

- Source: PubChem (NIH)

-

URL:[Link]

-

Biological Activity of Cinnamic Acid Derivatives

-

General NMR Prediction Rules for Cinnamates

- Title: "Spectroscopic identification of organic compounds: Cinnamic Acid Deriv

- Source: Spectral D

-

URL:[Link]

Sources

An In-depth Technical Guide to (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is a substituted cinnamic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, addressing the challenges in its identification and offering detailed, field-proven methodologies for its synthesis and characterization. By leveraging established organic chemistry principles, such as the Wittig and Heck reactions, this document outlines robust protocols for obtaining high-purity (E)-3-(3-Bromo-5-methylphenyl)acrylic acid. Furthermore, this guide explores the compound's anticipated properties and potential applications by drawing parallels with structurally related molecules. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel molecular entities.

Identifiers and Physicochemical Properties

A definitive Chemical Abstracts Service (CAS) number for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is not readily found in major chemical databases. This suggests that the compound may be a novel or less-common research chemical. However, based on its structure, we can predict its key identifiers and properties. For reference, the closely related analog, (E)-3-(3-Bromophenyl)acrylic acid, has the CAS number 14473-91-7[1].

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(3-Bromo-5-methylphenyl)prop-2-enoic acid | Predicted |

| Molecular Formula | C₁₀H₉BrO₂ | Calculated |

| Molecular Weight | 241.08 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)/C=C/C(=O)O | Predicted |

| InChI Key | Predicted | Predicted |

| CAS Number | Not readily available | Internal Search |

Predicted properties are based on computational models and comparison with analogous structures.

Synthesis Methodologies

The synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid can be achieved through several reliable and well-established synthetic routes. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical control. The primary precursor for the most direct routes is 3-Bromo-5-methylbenzaldehyde (CAS: 188813-04-9)[2].

Wittig Reaction: A Robust Route to the (E)-Isomer

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones[3][4]. The use of a stabilized ylide generally favors the formation of the (E)-alkene, making this an ideal approach for the target compound.

Experimental Protocol: Wittig Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Materials:

-

3-Bromo-5-methylbenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-methylbenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Ester Hydrolysis: To the crude residue, add a solution of NaOH (2.0 eq) in a 1:1 mixture of methanol and water. Heat the mixture to 50°C and stir for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Purification: Cool the mixture and remove the methanol under reduced pressure. Wash the aqueous layer with ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

Acidification: Acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~2-3).

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (E)-3-(3-Bromo-5-methylphenyl)acrylic acid.

Causality of Experimental Choices: The use of a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is crucial for achieving high (E)-selectivity[4]. Toluene is an effective solvent for this reaction, and the subsequent in-situ hydrolysis of the resulting methyl ester to the carboxylic acid simplifies the purification process by allowing for an aqueous workup to remove the triphenylphosphine oxide byproduct.

Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction provides an alternative route, involving the palladium-catalyzed coupling of an aryl halide with an alkene[5][6]. This method is particularly useful if the corresponding aryl halide is more accessible than the benzaldehyde.

Experimental Protocol: Heck Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Materials:

-

1-Bromo-3-iodo-5-methylbenzene (or 3-Bromo-5-methylphenyl triflate)

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-iodo-5-methylbenzene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

-

Solvent and Base: Add anhydrous DMF and triethylamine (2.0 eq).

-

Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Causality of Experimental Choices: The Heck reaction's success relies on the palladium catalyst and a phosphine ligand to facilitate the catalytic cycle[6]. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction. The choice of an aryl iodide or triflate is often preferred over a bromide for higher reactivity in the oxidative addition step.

Visualization of Synthetic Pathways

Wittig Reaction Workflow

Caption: Workflow for the Wittig synthesis.

Heck Reaction Workflow

Caption: Workflow for the Heck reaction synthesis.

Potential Applications in Drug Development and Research

Substituted acrylic acid derivatives are valuable scaffolds in medicinal chemistry and drug development. While specific biological activity for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is not yet documented, its structural motifs suggest several areas of potential interest.

-

Enzyme Inhibition: The acrylic acid moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

-

Antimicrobial and Anticancer Agents: Cinnamic acid derivatives have been explored for their antimicrobial and anticancer properties. The bromo and methyl substituents on the phenyl ring can modulate lipophilicity and electronic properties, influencing biological activity.

-

Boronic Acid Precursor: The bromo-substituent can be converted to a boronic acid group via lithium-halogen exchange followed by reaction with a trialkyl borate. Boronic acids are important pharmacophores, with bortezomib being a notable example of a boronic acid-containing drug[7].

-

Polymer Science: Acrylic acid derivatives are monomers that can be used in the synthesis of functional polymers for applications in drug delivery and biomaterials[2].

Conclusion

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid represents a promising, yet underexplored, chemical entity. While its formal identification through a CAS number remains elusive, this guide provides a solid foundation for its synthesis and potential exploration. The detailed Wittig and Heck reaction protocols offer reliable pathways for its preparation, and the outlined potential applications in medicinal chemistry and materials science should inspire further investigation into its properties and utility. As with any research chemical, appropriate safety precautions should be taken during its synthesis and handling.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

- Silva, F., et al. (2017).

-

The Wittig Reaction. (2014, March 13). Retrieved from [Link]

-

University of Sussex. (2001, November 27). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages. Retrieved from [Link]

-

Wikipedia. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 14473-91-7|(E)-3-(3-Bromophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. odinity.com [odinity.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Handling Guide & Safety Data Sheet: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Executive Summary & The Causality of Chemical Safety

In advanced drug development and synthetic chemistry, treating a Safety Data Sheet (SDS) as a mere compliance checklist is a critical vulnerability. As a Senior Application Scientist, I approach chemical handling through the lens of molecular causality. By understanding why a compound behaves the way it does, we can engineer self-validating handling systems that protect both the researcher and the integrity of the experiment.

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (also known as 3-Bromo-5-methylcinnamic acid) is a specialized halogenated building block[1]. Because of its structural features—specifically the electrophilic

Chemical Identity & Quantitative Data Summaries

To establish a baseline for our handling protocols, the physical and hazard specifications of the compound are summarized below.

| Parameter | Specification | Mechanistic Causality / Relevance |

| Chemical Name | (E)-3-(3-Bromo-5-methylphenyl)acrylic acid | The trans (E) stereochemistry dictates its crystal packing and melting point. |

| Molecular Formula | C10H9BrO2 | Halogenated organic; dictates strict segregation into halogenated waste streams. |

| Molecular Weight | 241.08 g/mol | Critical for stoichiometric precision during gravimetric transfer. |

| GHS Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Driven by the electrophilic acrylic acid moiety reacting with biological tissues[2]. |

| Physical State | Solid (Powder/Crystalline) | Primary exposure route is through aerosolized particulate inhalation[3]. |

Mechanistic Toxicology & Hazard Identification

Generic SDS documents state that halogenated cinnamic acids cause skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335)[2]. However, understanding the mechanism of this irritation is essential for designing effective personal protective equipment (PPE) strategies.

The irritation profile is driven by electrophilic stress . The acrylic acid moiety acts as a Michael acceptor. When aerosolized dust contacts the moist mucous membranes of the respiratory tract or eyes, the

Figure 1: Mechanistic pathway of electrophilic stress and irritation induced by the compound.

Experimental Workflows & Self-Validating Protocols

A robust safety protocol must be a self-validating system —meaning the workflow itself contains built-in checks to confirm that no contamination has occurred.

Step-by-Step Handling Methodology

Step 1: Fume Hood & Static Control

-

Action: Conduct all handling inside a certified fume hood with a face velocity of

0.5 m/s[3]. -

Causality: Halogenated organic powders often accumulate static charge due to their low electrical conductivity. Using standard plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk (H335).

-

Requirement: Use a grounded, stainless-steel anti-static spatula to neutralize charge and ensure cohesive powder transfer.

Step 2: Targeted PPE Selection

-

Action: Don standard laboratory coat, unvented chemical safety goggles, and nitrile gloves[4].

-

Causality: While nitrile provides an excellent barrier against the solid particulate, be aware that if the compound is dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, rapidly pulling the lipophilic brominated compound through the nitrile polymer. If handling solutions, double-gloving or switching to heavier-duty neoprene is required.

Step 3: Closed-Loop Gravimetric Transfer (Self-Validating Step) Instead of assuming a clean transfer, we employ gravimetric validation to ensure zero environmental contamination.

-

Tare the analytical balance with the receiving reaction flask.

-

Weigh the sealed source vial containing the compound.

-

Transfer the required mass into the reaction flask.

-

Reweigh the sealed source vial.

-

Validation Check: The mass lost from the source vial must equal the mass gained in the receiving flask (within a 0.5% tolerance). A discrepancy indicates invisible aerosolized powder or spilled particulate on the benchtop, immediately triggering Step 4.

Step 4: Chemical Decontamination

-

Action: Wipe down the balance and fume hood surface with a 10% Isopropanol (IPA) in water solution.

-

Causality: The compound has poor solubility in pure water due to its lipophilic brominated ring. Using a 10% IPA solution ensures the residual powder is actively solubilized and lifted into the wipe, rather than just being smeared across the benchtop. Dispose of wipes in solid halogenated waste[4].

Figure 2: Step-by-step safe handling and self-validating decontamination workflow.

Emergency Response Systems

In the event of exposure, immediate mechanical removal and dilution are prioritized over chemical neutralization.

-

Ocular Exposure (Eye Contact): The acidic proton of the carboxylic acid will cause an immediate, localized drop in pH on the cornea. Flush continuously with water for a minimum of 15 minutes. Remove contact lenses if present and easy to do[4]. Do not attempt to neutralize with weak bases, as the exothermic neutralization reaction will cause thermal damage to the eye.

-

Dermal Exposure (Skin Contact): Wash the affected area with copious amounts of soap and water[3]. The surfactants in the soap are critical for emulsifying and removing the lipophilic brominated compound from the skin's surface.

-

Inhalation: Remove the individual to fresh air immediately[4]. If respiratory irritation persists, the electrophilic stress may have triggered localized inflammation, requiring medical evaluation for corticosteroid treatment.

References

-

Title: m-Bromocinnamic acid | C9H7BrO2 | CID 776461 (Hazard Classifications) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Literature review on (E)-3-(3-Bromo-5-methylphenyl)acrylic acid synthesis

The following technical guide details the synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid , a critical halogenated cinnamic acid scaffold often employed as a "warhead" precursor in covalent kinase inhibitors or as a building block for steroid receptor modulators.

This guide is structured for operational autonomy, moving from strategic retrosynthesis to bench-level execution.

Executive Summary & Strategic Utility

Target Molecule: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid CAS: 1262018-17-6 Role: Electrophilic Michael acceptor; intermediate for heterocycle formation (e.g., quinolines, coumarins).

The synthesis of this compound presents a specific regiochemical challenge: preserving the aryl bromide while installing the acrylic acid tail. Standard palladium-catalyzed couplings (Heck reaction) pose a risk of oxidative addition at the C-Br bond, leading to polymerization or oligomerization. Therefore, the Knoevenagel-Doebner Condensation is the superior, self-validating route. It relies on the distinct reactivity of the aldehyde carbonyl, leaving the aryl bromide untouched for downstream derivatization.

Retrosynthetic Analysis

The most robust disconnection is at the alkene double bond. By leveraging the acidity of malonic acid's

Pathway:

-

Target: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid[1]

-

Precursor A: 3-Bromo-5-methylbenzaldehyde (The Electrophile)

-

Precursor B: Malonic Acid (The Nucleophile)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the aryl bromide.

Precursor Synthesis: 3-Bromo-5-methylbenzaldehyde

Note: If the aldehyde is commercially sourced, proceed to Section 4. If not, this protocol ensures high purity.

Rationale: Direct bromination of 3-methylbenzaldehyde yields a mixture of isomers. The most reliable route is the formylation of 3,5-dibromotoluene via lithium-halogen exchange. This method exploits the steric equivalence of the two bromines to yield a single regioisomer.

Protocol A: Formylation via Li-Halogen Exchange

| Parameter | Specification |

| Starting Material | 3,5-Dibromotoluene (1.0 eq) |

| Reagent | n-Butyllithium (1.1 eq, 2.5M in hexanes) |

| Electrophile | DMF (anhydrous, 1.5 eq) |

| Solvent | THF (anhydrous) |

| Temperature | -78°C (Critical) |

Step-by-Step Execution:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add 3,5-dibromotoluene and dissolve in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling. Stir for 45 minutes at -78°C.

-

Formylation: Add anhydrous DMF dropwise. The solution may turn pale yellow. Stir for 1 hour at -78°C, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The aldehyde is less polar than the starting dibromide.

Core Synthesis: The Knoevenagel-Doebner Condensation

This is the definitive method for generating the acrylic acid moiety. The use of pyridine as both solvent and base, often with a catalytic amount of piperidine, promotes the initial aldol-type addition followed by decarboxylative elimination.

Protocol B: Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

| Reagent | Equivalents | Role |

| 3-Bromo-5-methylbenzaldehyde | 1.0 eq | Electrophile |

| Malonic Acid | 2.5 eq | Nucleophile/C2-Donor |

| Pyridine | Solvent (10 vol) | Base/Solvent |

| Piperidine | 0.1 eq | Catalyst |

Experimental Workflow:

-

Reaction Assembly: In a single-neck RBF equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzaldehyde (e.g., 10 mmol, 1.99 g) in Pyridine (20 mL).

-

Reagent Addition: Add Malonic Acid (25 mmol, 2.60 g). The solid will partially dissolve. Add Piperidine (1 mmol, ~100 µL).

-

Thermal Activation: Heat the mixture to 80°C for 1 hour. You will observe the evolution of CO₂ gas (bubbling), indicating the decarboxylation phase.

-

Reflux: Increase temperature to 110°C (Reflux) and hold for 3–4 hours.

-

Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot should disappear, and a highly polar, UV-active spot (acid) will appear at the baseline (or drag).

-

-

Workup (The "Crash-Out" Method):

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold HCl (6M, 100 mL) with vigorous stirring. The pyridine is neutralized, and the product will precipitate as a white/off-white solid.

-

Why HCl? It ensures the carboxylic acid is protonated (insoluble in water) and removes the pyridine as a soluble salt.

-

-

Isolation: Filter the precipitate. Wash the filter cake with cold water (3x) to remove residual pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Acetic Acid .

-

Yield Expectation: 75–85%.[2]

-

Figure 2: Operational workflow for the Knoevenagel-Doebner condensation.

Mechanistic Insight & Troubleshooting

Mechanism:

-

Deprotonation: Piperidine deprotonates malonic acid.

-

Attack: The enolate attacks the aldehyde carbonyl (Aldol addition).

-

Dehydration: Loss of water creates the benzylidene malonic acid intermediate.

-

Decarboxylation: Heating causes the loss of CO₂ from the gem-dicarboxylic acid moiety, driven by the relief of steric strain and the formation of the conjugated system.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Yield / Sticky Solid | Incomplete hydrolysis of pyridine salts. | Increase the volume and concentration of the HCl quench. Ensure pH < 2. |

| Product is Oil | Mixed isomers or solvent impurity. | Triturate the oil with cold pentane or hexanes to induce crystallization. |

| Incomplete Reaction | Wet reagents. | Malonic acid is hygroscopic. Dry reagents in a desiccator before use. |

Characterization Data

The product should be validated using NMR and Melting Point analysis.

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 158–162°C (consistent with similar halogenated cinnamic acids).

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 (s, 1H, -COOH)

-

7.55 (d, J = 16.0 Hz, 1H, alkene

- 7.6–7.3 (m, 3H, Aromatic protons)

-

6.65 (d, J = 16.0 Hz, 1H, alkene

- 2.35 (s, 3H, -CH₃)

References

-

Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[3] Organic Reactions, 2011, Vol 15. Link

-

Synthesis of Halogenated Cinnamic Acids: Pandya, K. C., et al. "Condensation of aldehydes with malonic acid." Proceedings of the Indian Academy of Sciences, 1941.[4] Link

-

Product Catalog & Physical Data: Sigma-Aldrich Product Entry for 3-(3-bromo-5-methylphenyl)acrylic acid. Link

-

Lithium-Halogen Exchange Protocol: Parham, W. E., et al. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976.[5] Link

Sources

Methodological & Application

Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid via Heck Reaction: A Chemoselective Protocol

Strategic Rationale: The Chemoselectivity Challenge

The synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid presents a unique synthetic challenge: the target molecule contains a reactive bromine atom on the aromatic ring. Standard palladium-catalyzed cross-coupling reactions with di-halogenated benzenes often suffer from poor mono-coupling selectivity, leading to statistical mixtures of unreacted starting material, mono-coupled products, and bis-coupled oligomers.

To bypass this, our protocol strategically utilizes 1-bromo-3-iodo-5-methylbenzene as the starting aryl halide. This choice is grounded in the fundamental thermodynamics of carbon-halogen bonds. The bond dissociation energy of a C–I bond is approximately 65 kcal/mol, whereas a C–Br bond is significantly stronger at ~81 kcal/mol. By strictly controlling the reaction temperature (90 °C) and utilizing a sterically demanding ligand, Palladium(0) undergoes oxidative addition exclusively at the C–I bond. This leaves the C–Br bond entirely intact for downstream functionalization, ensuring a highly chemoselective pathway.

Mechanistic Causality & Stereocontrol

The formation of the (E)-isomer is not accidental; it is a direct consequence of the steric dynamics during the catalytic cycle .

-

Oxidative Addition: The active Pd(0) species, stabilized by the bulky tri-o-tolylphosphine (P(o-tol)₃) ligand, inserts into the weaker C–I bond. The steric bulk of P(o-tol)₃ prevents over-insertion into the adjacent C–Br bond, which would otherwise require higher thermal activation (>120 °C) .

-

Carbopalladation (Migratory Insertion): Acrylic acid coordinates to the Pd(II) center. The migratory insertion occurs regioselectively at the less sterically hindered terminal carbon of the alkene.

-

Syn β-Hydride Elimination: This is the stereodetermining step. For the palladium and the β-hydrogen to eliminate, they must achieve a syn-coplanar conformation. To minimize severe steric clashes in the transition state, the C–C bond rotates so that the bulky 3-bromo-5-methylphenyl group and the carboxylic acid group adopt an anti-relationship. This thermodynamic preference exclusively dictates the formation of the (E)-alkene .

-

Catalyst Regeneration: Triethylamine (Et₃N) acts as a sacrificial base, neutralizing the extruded HI to form Et₃N·HI, thereby regenerating the active Pd(0) catalyst.

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various catalytic systems were evaluated. The data below illustrates why the Pd(OAc)₂ / P(o-tol)₃ system was selected over standard conditions.

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (Mono vs. Bis) |

| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 45% | Moderate (Significant bis-coupling) |

| 2 | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 90 | 88% | Excellent (>99% mono-coupling) |

| 3 | Pd(PPh₃)₄ / None | DIPEA | Toluene | 100 | 62% | Good (Slower reaction rate) |

| 4 | Pd(OAc)₂ / None | Et₃N | H₂O/DMF | 90 | 15% | Poor (Catalyst precipitation/Pd black) |

Table 1: Optimization of Heck coupling conditions for the chemoselective activation of 1-bromo-3-iodo-5-methylbenzene.

Experimental Methodology

This protocol is designed as a self-validating system . Because the target product is a carboxylic acid, we utilize an acid-base extraction workflow. If the coupling is successful, the product will selectively partition into the aqueous layer upon basification, leaving neutral impurities (unreacted aryl halide, phosphine ligands, and homocoupled byproducts) behind.

Reagents Required

-

1-Bromo-3-iodo-5-methylbenzene: 10.0 mmol (1.0 equiv)

-

Acrylic acid: 12.0 mmol (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂]: 0.2 mmol (2 mol%)

-

Tri-o-tolylphosphine [P(o-tol)₃]: 0.4 mmol (4 mol%)

-

Triethylamine (Et₃N): 30.0 mmol (3.0 equiv)

-

Anhydrous DMF: 25 mL (Degassed)

Step-by-Step Protocol

-

System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure N₂ (repeat 3 times).

-

Reagent Loading: Add 1-bromo-3-iodo-5-methylbenzene (10.0 mmol), Pd(OAc)₂ (0.2 mmol), and P(o-tol)₃ (0.4 mmol) to the flask.

-

Solvent & Liquid Addition: Inject 25 mL of degassed anhydrous DMF via syringe. Stir for 5 minutes at room temperature to allow pre-catalyst complexation. Sequentially inject acrylic acid (12.0 mmol) and Et₃N (30.0 mmol).

-

Catalytic Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously under N₂ for 12 hours. Analytical Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting aryl iodide.

-

Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and filter the suspension through a tightly packed Celite pad to remove precipitated palladium black and insoluble amine salts.

-

Self-Validating Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M NaOH (aq) (3 × 30 mL). The target cinnamic acid derivative is deprotonated and moves into the aqueous layer as a sodium salt. Discard the organic layer containing phosphine residues and unreacted aryl halides.

-

Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2. A dense white/pale-yellow precipitate of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid will form.

-

Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 20 mL). Recrystallize the crude solid from a hot Ethanol/Water mixture to yield the pure (E)-isomer.

Experimental Workflow Visualization

Experimental workflow for the chemoselective Heck synthesis and isolation.

References

Synthesis of 3-bromo-5-methylcinnamic acid via Knoevenagel Condensation: An Application Note and Detailed Protocol

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] Its broad applicability has made it a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Cinnamic acids and their derivatives, in particular, are a prominent class of molecules synthesized via the Knoevenagel condensation, exhibiting a wide range of biological activities and serving as crucial intermediates in drug discovery and materials science.

This application note provides a comprehensive and detailed protocol for the synthesis of 3-bromo-5-methylcinnamic acid, a substituted cinnamic acid with potential applications in medicinal chemistry and materials science. The presence of the bromo and methyl substituents on the aromatic ring offers opportunities for further functionalization, making this a valuable building block for the synthesis of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also insights into the underlying chemistry, safety considerations, and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of 3-bromo-5-methylcinnamic acid proceeds via the Knoevenagel condensation of 3-bromo-5-methylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the formation of a carbanion from malonic acid. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final product, 3-bromo-5-methylcinnamic acid, with the concurrent loss of water and carbon dioxide.

The overall reaction is as follows:

Figure 1: Overall reaction scheme for the synthesis of 3-bromo-5-methylcinnamic acid.

The mechanism involves three key steps:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-bromo-5-methylbenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final cinnamic acid derivative.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 3-Bromo-5-methylbenzaldehyde | ≥97% | e.g., MilliporeSigma | 188813-04-9 |

| Malonic Acid | ≥99% | e.g., TCI Chemicals | 141-82-2 |

| Pyridine | Anhydrous, ≥99.8% | e.g., MilliporeSigma | 110-86-1 |

| Piperidine | ≥99% | e.g., MilliporeSigma | 110-89-4 |

| Ethanol | Reagent Grade | e.g., Fisher Scientific | 64-17-5 |

| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | 60-29-7 |

| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | 7647-01-0 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | 7757-82-6 |

| Deuterated Chloroform (CDCl₃) | for NMR | e.g., Cambridge Isotope Laboratories | 865-49-6 |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bars

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

Safety Precautions

-

3-Bromo-5-methylbenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[3] May cause respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Malonic Acid: Causes serious eye damage.[4] Wear safety goggles and gloves. Avoid creating dust.

-

Pyridine and Piperidine: Flammable liquids and harmful if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 3-bromo-5-methylcinnamic acid.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzaldehyde (5.0 g, 25.1 mmol) and malonic acid (3.14 g, 30.2 mmol). To this mixture, add 20 mL of pyridine and a catalytic amount of piperidine (0.2 mL).

-

Rationale: Pyridine acts as both the solvent and a basic catalyst. Piperidine, being a stronger base, is often used in catalytic amounts to accelerate the reaction.[1] The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent, which also facilitates the decarboxylation of the intermediate.[1]

-

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle. Allow the reaction to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation to occur. Refluxing ensures that the reaction proceeds at a constant and controlled temperature without loss of solvent.

-

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid. A precipitate should form.

-

Rationale: The addition of hydrochloric acid protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. This step also neutralizes the basic pyridine and piperidine.

-

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining salts and impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures.

-

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization

The identity and purity of the synthesized 3-bromo-5-methylcinnamic acid should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of a pure compound. For comparison, the melting point of 3-bromocinnamic acid is 177-179 °C.[5] The melting point of the title compound is expected to be in a similar range. |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons, the vinylic protons of the double bond, the methyl group protons, and the carboxylic acid proton. The coupling constants between the vinylic protons can confirm the trans stereochemistry of the double bond. |

| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the aromatic carbons. |

| FT-IR | The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[6][7] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~12.0 (s, 1H, COOH), ~7.7-7.4 (m, 3H, Ar-H), ~7.6 (d, 1H, J ≈ 16 Hz, Ar-CH=), ~6.4 (d, 1H, J ≈ 16 Hz, =CH-COOH), ~2.4 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~172 (COOH), ~145 (Ar-CH=), ~140, ~135, ~132, ~130, ~128, ~122 (Ar-C), ~118 (=CH-COOH), ~21 (CH₃).

-

IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1690 (s, C=O), ~1630 (m, C=C), ~1590, 1480 (m, C=C, aromatic), ~800-900 (s, C-H bend, aromatic).

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained. |

| Decomposition of starting material or product | Avoid excessive heating. Ensure the reaction is carried out under an inert atmosphere if necessary. | |

| Oily product instead of solid | Impurities present | Purify the crude product by column chromatography before recrystallization. |

| Incorrect pH during work-up | Ensure the solution is sufficiently acidic (pH ~1-2) to fully protonate the product. | |

| Broad melting point range | Impure product | Repeat the recrystallization process. Ensure the crystals are completely dry. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-bromo-5-methylcinnamic acid via the Knoevenagel condensation. By following the outlined procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable substituted cinnamic acid derivative. The provided characterization data will aid in confirming the identity and purity of the final product, enabling its use in further research and development activities. The versatility of the Knoevenagel condensation, coupled with the potential for further modification of the product, makes this a valuable addition to the synthetic chemist's toolkit.

References

- Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. (n.d.).

- MilliporeSigma. 3-Bromo-5-methylbenzaldehyde. (n.d.).

- Thermo Fisher Scientific.

- PubChem. 3-Bromo-5-methylbenzaldehyde. (n.d.).

- Fisher Scientific.

- Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.).

- PubChem. 3-Bromo-5-methylbenzoic acid. (n.d.).

- Alfa Chemistry.

- Wikipedia.

- ChemicalBook. 3-bromo-5-methylbenzoic acid synthesis. (n.d.).

- ChemicalBook. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum. (n.d.).

- Royal Society of Chemistry. 1H- and 13C-NMR for. (n.d.).

- BenchChem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (n.d.).

- NIST. 3-Bromocinnamic acid. (n.d.).

- Indian Academy of Sciences. The condensation of aldehydes with malonic acid. (n.d.).

- Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (2005).

- Organic Chemistry Portal.

- PubChem. 3-Bromo-5-methylhexanoic acid. (n.d.).

- Tradeindia. 3-bromocinnamic Acid. (n.d.).

- Guidechem. 3-Bromo-5-(trifluoromethoxy)cinnamic acid 1092460-68-8 wiki. (n.d.).

- MDPI. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2011).

- Cheméo. Chemical Properties of 3-Methylcinnamic acid (CAS 3029-79-6). (n.d.).

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).

- MilliporeSigma.

- BenchChem.

- Scribd.

- ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. (n.d.).

- MilliporeSigma. 3-Bromo-4-hydroxycinnamic acid. (n.d.).

- ChemicalBook. 3-bromo-5-methylbenzoic acid. (n.d.).

- Molbase. 3-bromo-cinnamic acid. (n.d.).

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (n.d.).

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theaic.org [theaic.org]

- 5. 3-bromocinnamic Acid - Molecular Weight: 227.05, Melting Point: 177-179â°c, Density: 1.5403 G/cmâ³ | Colorless Crystal, Industrial Grade, Cas No: 32862-97-8 at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

High-Efficiency Palladium-Catalyzed Cross-Coupling of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Application Note: AN-PD-2026-03

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (referred to herein as Substrate A ).

While the aryl bromide moiety offers a classic handle for C-C bond formation, this specific substrate presents a dual challenge:

-

The Free Carboxylic Acid: Can coordinate to Pd(II) intermediates, potentially poisoning the catalyst or altering solubility profiles.[1]

-

The

-Unsaturated System: Susceptible to competing Heck reactivity or polymerization under forcing conditions.

This guide prioritizes the Suzuki-Miyaura coupling as the primary transformation for scaffold decoration, utilizing a "Ligand-Controlled" strategy to ensure chemoselectivity. A robust, self-validating acid-base purification workflow is included to eliminate the need for column chromatography in early-stage discovery.

Chemical Context & Retrosynthetic Utility

Substrate A is a high-value "bifunctional linker." The acrylic acid tail serves as a Michael acceptor or a precursor to hydroxamic acids (HDAC inhibitors), while the aryl bromide allows for the modular attachment of biaryl diversity elements.

Structural Analysis[2][3]

-

Electrophile: Aryl Bromide (Meta-positioned relative to the acrylic acid).

-

Nucleophile Compatibility: Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig).

-

Critical Constraint: The reaction must occur at the Bromide (Site A) without degrading the Alkene (Site B).

Figure 1: Reactivity mapping of the substrate. Site A is the target for the protocols below.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling Substrate A with aryl/heteroaryl boronic acids. It utilizes a biphasic system to solubilize the carboxylate salt while keeping the catalyst active in the organic phase.

Reagents & Materials[1][3][4][5][6][7][8][9][10]

-

Catalyst:

(Robust, resists oxidation) or -

Base:

(3.5 equivalents). Note: Excess base is required to neutralize the free acid (1 eq) and facilitate transmetallation (2+ eq). -

Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology

-

Setup: To a reaction vial equipped with a magnetic stir bar, add:

-

Substrate A (1.0 equiv, e.g., 241 mg, 1.0 mmol)

-

Aryl Boronic Acid (1.2 equiv)

- (3.5 equiv, 483 mg)

-

-

Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL). The carboxylic acid will deprotonate, forming a soluble potassium salt.

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

-

Catalyst Addition: Add

(3 mol%, 24 mg).-

Expert Tip: If the boronic acid is electron-poor (unreactive), switch to SPhos Pd G2 precatalyst (2 mol%).

-

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS or TLC. (See Section 5 for TLC visualization of acids).

-

Data Summary Table

| Parameter | Standard Conditions | Challenging Substrates (Steric/Electronic) |

| Catalyst | ||

| Loading | 3-5 mol% | 1-2 mol% |

| Temperature | 80°C | 100°C (Microwave: 30 min) |

| Base | ||

| Exp. Yield | 85-95% | 70-85% |

Protocol B: Sonogashira Coupling (Alkyne Insertion)[11]

Used to extend conjugation.[2] Note that the free acid requires careful handling of Copper(I) co-catalysts, which can form insoluble carboxylates.

Methodology Adjustments

-

Catalyst:

(5 mol%). -

Co-Catalyst:

(2 mol%). -

Base/Solvent: Triethylamine (

) / DMF (1:1). -

Procedure: Dissolve Substrate A in DMF first, add

(4 equiv) to ensure full solubility, then add catalyst/alkyne. Heat to 60°C.-

Warning: Avoid temperatures >80°C to prevent polymerization of the acrylic tail.

-

Process Workflow & Purification (Self-Validating System)

The chemical nature of Substrate A (an acid) allows for a "Self-Validating" purification that removes non-acidic impurities (homocoupled boronic acids, phosphine oxides) without chromatography.

The "Acid-Base Switch" Purification

This protocol relies on the pKa difference between the product (~4.5) and impurities (neutral).

Figure 2: Acid-Base Extraction Workflow. This method guarantees that the isolated material contains the carboxylic acid moiety, validating the retention of the acrylic tail.

Quality Control Checkpoints

-

TLC Visualization: Free acids streak on silica.

-

Fix: Add 1% Acetic Acid to your TLC eluent (e.g., 50% EtOAc/Hexanes + 1% AcOH).

-

Stain: Use KMnO4 stain. The acrylic double bond will turn bright yellow/brown instantly, confirming the alkene is intact.

-

-

1H NMR Validation:

-

Look for the Trans-Alkene Doublets . You must see two doublets with a coupling constant (

) of ~16.0 Hz in the 6.4–7.7 ppm region. -

Loss of J=16Hz signal = Polymerization or degradation of the acrylic tail.

-

Troubleshooting & Mechanism

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by carboxylate. | Switch to SPhos or XPhos ligands (bulky ligands prevent formation of stable Pd-carboxylate clusters). |

| Precipitate during Rxn | Insoluble salt formation. | Increase water ratio in solvent or switch base to |

| Alkene Reduction | Trace | Ensure no hydride donors (like formate) are present. Use strictly anhydrous alcohol if using alcoholic solvents. |

Ligand Selection Logic

The choice of ligand dictates the success of the oxidative addition into the meta-bromo bond.

Figure 3: Decision tree for ligand selection based on steric demand.

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.

-

Source:

-

Coupling of Free Carboxylic Acids (Ligand Effects)

- Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366.

-

Source:

-

Purification of Cinnamic Acid Derivatives

- Standard Organic Laboratory Techniques: Acid-Base Extraction Protocols.

-

Source:

-

Palladium Source Sensitivity

- Ingoglia, B. T. et al. Palladium-Catalyzed Cross-Coupling: A Historical Context.

-

Source:

Sources

Strategic Utilization of (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid in Divergent Drug Discovery

Executive Summary

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (CAS: Analogous to 3-bromo-cinnamic acid derivatives) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its trifunctional nature : it possesses a carboxylic acid for warhead attachment, an

This guide details the strategic application of this building block. Unlike simple cinnamic acids, the 3-bromo-5-methyl substitution pattern offers a unique SAR (Structure-Activity Relationship) vector. The C5-methyl group provides a lipophilic anchor to fill hydrophobic pockets, while the C3-bromide allows for modular extension into solvent-exposed regions or deep selectivity pockets.

Chemical Profile & Strategic Value

Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| Molecular Weight | ~241.08 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| cLogP | ~3.2 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (COOH) | Modifiable via amide/ester formation. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| Topology | (E)-Isomer | Rigid spacer; mimics peptide bonds or constrains pharmacophores. |

The "Meta-Meta" Substitution Strategy

The 3,5-substitution pattern on the phenyl ring is critical. In many kinase and HDAC inhibitors, ortho substitution can cause steric clashes with the protein backbone. The meta positions are often more tolerant.

-

5-Methyl: Increases metabolic stability by blocking the benzylic position (relative to an ethyl) and improves hydrophobic packing.

-

3-Bromo: Serves as a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the core scaffold is established.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthetic workflows utilizing the trifunctional core.

Experimental Protocols

Protocol A: Synthesis of Hydroxamic Acid Derivatives (HDAC Inhibitor Motif)

Context: Cinnamic hydroxamates are a privileged class of Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat). The acrylic acid moiety mimics the lysine side chain, positioning the hydroxamic acid to chelate the active site Zinc ion.

Reagents:

-

Building Block: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Amine Source: Hydroxylamine hydrochloride (

) (3.0 equiv) or O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine ( -

Base: DIPEA (N,N-Diisopropylethylamine) (3-4 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the acrylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the activated ester.

-

Expert Note: We prefer HATU over EDCI for cinnamic acids to minimize isomerization of the double bond, though the (E)-isomer is thermodynamically stable.

-

-

Addition: Add

(3.0 mmol) directly to the mixture. (Note: If using the HCl salt, ensure enough DIPEA is present to neutralize it; total base should be ~4-5 equiv).-

Alternative: If using

, subsequent acidic deprotection (4N HCl in dioxane) will be required.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+15).

-

Workup: Dilute with EtOAc (50 mL). Wash with saturated

, water (3x to remove DMF), and brine. Dry over -

Purification: Hydroxamic acids often streak on silica. Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

-

1H NMR: Look for the disappearance of the carboxylic acid proton and appearance of broad singlets at

9.0–11.0 ppm (NH-OH). -

Iron(III) Test: Product should turn red/violet upon addition of

solution (complexation).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Context: The 3-bromo substituent allows this scaffold to be used as a "hub." It is generally recommended to perform the coupling after amide formation (Protocol A) if the coupling partner is stable, to avoid potential side reactions with the free acid. However, coupling on the free acid is possible using water-soluble catalysts.

Reagents:

-

Substrate: 3-Bromo-cinnamic acid derivative (1.0 equiv)[1]

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(5 mol%)-

Why: The dppf ligand prevents Pd coordination to the acrylic double bond, which can poison other catalysts like

.

-

-

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and catalyst. Seal the vessel. Evacuate and backfill with Argon (3 cycles).[2]

-

Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Expert Note: Microwave heating is superior for cinnamic derivatives to minimize thermal degradation or polymerization of the alkene.

-

-

Scavenging: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

-

Acidification (If using free acid): The product will be in the aqueous phase as the carboxylate. Acidify the aqueous layer to pH 3 with 1N HCl, then extract with EtOAc.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Application Data: SAR Logic

The following table summarizes why the 3-Br, 5-Me pattern is superior to standard monosubstituted analogs in specific drug discovery contexts.

| Feature | 3-Bromo-5-methyl (Target) | 3-Bromo (Standard) | 4-Bromo (Para) |

| Hydrophobic Fill | High (Methyl fills sub-pocket) | Low | Low |

| Vector Geometry | 120° (Ideal for macrocycles) | 120° | 180° (Linear) |

| Steric Clash | Low (Meta positions open) | Low | High (if pocket is narrow) |

| Electronic Effect | Weak Donor (+I from Me) | Inductive w/d (-I) | Inductive w/d (-I) |

Case Study: Designing a Dual Kinase/HDAC Inhibitor

Reference Logic derived from Panobinostat and Sorafenib structures.

By utilizing Protocol A (Hydroxamate formation) and Protocol B (Suzuki coupling with a kinase-privileged heteroaryl boronic acid), researchers can synthesize "Dual-Action" ligands.

-

Step 1: Couple (E)-3-(3-Bromo-5-methylphenyl)acrylic acid with

. -

Step 2: Perform Suzuki coupling with Indazole-5-boronic acid (a known kinase pharmacophore).

-

Step 3: Deprotect THP.

-

Result: A molecule where the hydroxamate targets HDAC and the indazole-phenyl-methyl motif targets the kinase ATP pocket, linked by the rigid cinnamic spacer.

-

References

-

HDAC Inhibitor Design: Chan, C. T., et al. (2014).[3] "Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors." Cancer Research.[3] Link

-

Suzuki Coupling on Cinnamates: BenchChem Application Notes. "Suzuki Coupling of 3-Bromoquinoline and Aryl Bromides."[2][4] Link

-

Cinnamic Acid Pharmacophore: Pontiki, E., & Hadjipavlou-Litina, D. (2018).[5] "Cinnamic Acid Derivatives as Antioxidant Agents." ResearchGate.[6] Link

-

General Protocol Source: Sigma-Aldrich Technical Bulletins for "Trans-4-Bromocinnamic Acid" (Adapted for 3-Br-5-Me analog). Link

-

Mechanism of Pd-Catalysis: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors by multimodality molecular imaging in living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3-(3-Bromo-5-methylphenyl)propan-1-ol

Introduction

The reduction of α,β-unsaturated carboxylic acids to their corresponding saturated alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. The resulting saturated alcohols often serve as key building blocks for more complex molecular architectures. This document provides a comprehensive guide to the reduction of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid to 3-(3-Bromo-5-methylphenyl)propan-1-ol, a valuable intermediate in drug discovery programs.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of two robust reduction protocols using common laboratory reagents: Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3•THF). The document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic rationale behind the chosen methodologies.

Scientific Principles and Reagent Selection

The reduction of an α,β-unsaturated carboxylic acid to a saturated alcohol requires the reduction of both the carbon-carbon double bond and the carboxylic acid functional group. This transformation can be achieved using powerful reducing agents capable of delivering hydride ions (H⁻).

Lithium Aluminum Hydride (LiAlH₄ or LAH): A potent and non-selective reducing agent, LAH readily reduces a wide variety of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[1][2] Its high reactivity necessitates careful handling under anhydrous conditions.[3][4] In the context of this synthesis, LAH will reduce both the alkene and the carboxylic acid moieties to afford the desired saturated alcohol.

Borane-Tetrahydrofuran Complex (BH₃•THF): Borane is a more chemoselective reducing agent compared to LAH.[1][5] It is particularly effective for the reduction of carboxylic acids, while being less reactive towards other functional groups like esters and halides under specific conditions.[5] The borane-THF complex is a commercially available and convenient source of borane.[1] The reaction with carboxylic acids proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[5][6]

The choice between LAH and BH₃•THF often depends on the presence of other functional groups in the starting material and the desired level of selectivity. For the specific case of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid, where no other easily reducible groups are present, both reagents are suitable. This guide will detail protocols for both, allowing the researcher to choose based on available resources and familiarity with the reagents.

Reaction Mechanism Visualization

The following diagrams illustrate the generalized mechanisms for the reduction of a carboxylic acid using Lithium Aluminum Hydride and Borane.

Caption: Generalized mechanism of LAH reduction of a carboxylic acid.

Caption: Generalized mechanism of Borane reduction of a carboxylic acid.

Experimental Protocols

Safety Precautions: Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran complex are hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4][7] Ensure that a Class D fire extinguisher and dry sand are readily available for LAH reactions.[3][8] Both reagents react violently with water, so all glassware must be thoroughly dried before use.[3][7]

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid using a suspension of LAH in anhydrous tetrahydrofuran (THF).

Materials:

-

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.

-

Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding deionized water dropwise to decompose the excess LAH. This process is highly exothermic and will generate hydrogen gas, so extreme caution is necessary. Sequentially add 15% aqueous sodium hydroxide and then more water. A white precipitate of aluminum salts will form.

-

Work-up: Filter the reaction mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings.

-

Extraction: Transfer the combined organic layers to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(3-Bromo-5-methylphenyl)propan-1-ol.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol describes a milder and more selective method for the reduction using a solution of BH₃•THF.

Materials:

-

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid

-

Borane-Tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

-

Substrate Preparation: Dissolve (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equivalent) in anhydrous THF in the reaction flask and cool the solution to 0 °C with an ice bath.

-

Reagent Addition: Add the Borane-Tetrahydrofuran complex solution (3.0-4.0 equivalents) dropwise to the stirred solution of the carboxylic acid at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath, and allow the reaction to warm to room temperature. Stir for 12-16 hours or until completion as indicated by TLC analysis.

-

Quenching: Cool the reaction mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.

-

Solvent Removal: Remove the solvents under reduced pressure.

-

Work-up: To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-(3-Bromo-5-methylphenyl)propan-1-ol.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the two protocols.

| Parameter | Protocol 1: LAH Reduction | Protocol 2: BH₃•THF Reduction |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃•THF) |

| Equivalents of Reducing Agent | 2.0 | 3.0 - 4.0 |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 6 hours | 12 - 16 hours |

| Work-up | Aqueous Quench (Fieser method) | Methanol Quench, Acidic Hydrolysis |

| Typical Yield | 85 - 95% | 80 - 90% |

Characterization of 3-(3-Bromo-5-methylphenyl)propan-1-ol:

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the propanol chain and the substitution pattern on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and types of carbon atoms in the molecule.

-